Compound Description: (±)-1-(Cyclohexyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine (I) and its enantiomers were studied for their analgesic activity in mice and rats. The S(+) enantiomer demonstrated significantly higher analgesic potency than its R(-) counterpart and the racemic mixture, exceeding morphine in potency by 15 to 44 times [].
1-(3-Methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine (II)
Compound Description: (±)-1-(3-Methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine (II) and its enantiomers were investigated for analgesic and narcotic antagonist activities. The S(+) isomer displayed higher analgesic potency than its R(-) enantiomer and the racemate []. Notably, the R(-) enantiomer exhibited analgesic effects comparable to morphine in mice, rats, and dogs, along with narcotic antagonist activity similar to pentazocine [].
Compound Description: This compound is a radioiodinated serotonin-1A (5-HT1A) receptor antagonist []. In vitro studies using rat brain homogenates and autoradiography demonstrated its high affinity for 5-HT1A receptors, surpassing the binding capacity of the agonist trans-8-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin ([125I]R(+)8-OH-PIPAT) [].
Compound Description: This compound is a novel serotonin 5-HT1A antagonist radiolabeled with fluorine-18, making it suitable for Positron Emission Tomography (PET) studies []. Research in rats indicated its ability to cross the blood-brain barrier and specifically bind to 5-HT1A receptors in the brain, as evidenced by displacement experiments [].
Compound Description: This compound serves as a starting point for developing more selective 5-HT1A antagonists. NAN-190 displays high affinity for both 5-HT1A receptors (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM), indicating a need for structural modifications to enhance selectivity [].
Compound Description: This compound represents a promising outcome of structure-affinity studies aimed at improving the selectivity of 5-HT1A antagonists. It exhibits high affinity for 5-HT1A receptors (Ki = 0.4 nM) while demonstrating a 160-fold selectivity over α1-adrenergic receptors, highlighting the impact of structural modifications on target specificity [].
Compound Description: This compound showed high affinity for 5-HT1A (Ki < 1 nM) and 5-HT7 (Ki = 34 nM) receptors. It exhibited antidepressant-like activity in the tail suspension test in mice at 2.5 mg/kg b.w., surpassing the efficacy of imipramine (5 mg/kg b.w.) [].
Compound Description: Radioiodinated o-BON has been investigated as a potential tumor diagnostic agent. Biodistribution studies in tumor-bearing mice revealed high tumor uptake and prolonged retention, resulting in favorable tumor-to-blood and tumor-to-muscle ratios []. Pretreatment with sigma receptor ligands confirmed its selective interaction with sigma receptors on tumor cell membranes [].
Compound Description: This compound, a recent addition to the array of research chemicals, exhibits dissociative effects in humans, attributed to its NMDA receptor antagonism []. The study emphasizes the challenge posed by positional isomers in identifying new psychoactive substances [].
Compound Description: This compound is a potent, selective, and orally active oxytocin receptor antagonist. It displayed nanomolar potency in binding assays with human and rat oxytocin receptors and effectively blocked oxytocin-induced uterine contractions in vitro and in vivo [].
Compound Description: Classified as a new psychoactive substance, furanylfentanyl poses health and social risks, with its trafficking often linked to organized crime []. This highlights the importance of monitoring and assessing the risks associated with emerging psychoactive compounds.
Compound Description: This compound consists of four stereoisomers, each exhibiting different binding affinities and pharmacological activities related to opioid receptors []. The isomer (2S,3R,4S)-1a displayed exceptionally high potency as an opiate, significantly surpassing morphine [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.